molecular formula C10H12ClN3O2 B6146772 2-chloro-4-(cyclopentylamino)pyrimidine-5-carboxylic acid CAS No. 1314997-73-3

2-chloro-4-(cyclopentylamino)pyrimidine-5-carboxylic acid

Cat. No.: B6146772
CAS No.: 1314997-73-3
M. Wt: 241.7
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Description

It is characterized by the presence of a pyrimidine ring substituted with a chlorine atom, a cyclopentylamino group, and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(cyclopentylamino)pyrimidine-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Amination: The cyclopentylamino group can be introduced through a nucleophilic substitution reaction using cyclopentylamine.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide (CO2) under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-(cyclopentylamino)pyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and carboxylic acid groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chlorine atom is replaced with an aryl or alkyl group.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) and various nucleophiles under basic conditions.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-chloro-4-(cyclopentylamino)pyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-chloro-4-(cyclopentylamino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
  • 2-chloro-4-(cyclopropylamino)pyrimidine-5-carboxylic acid
  • 2-chloro-4-(methylamino)pyrimidine-5-carboxylic acid

Uniqueness

2-chloro-4-(cyclopentylamino)pyrimidine-5-carboxylic acid is unique due to the presence of the cyclopentylamino group, which can impart distinct steric and electronic properties.

Properties

CAS No.

1314997-73-3

Molecular Formula

C10H12ClN3O2

Molecular Weight

241.7

Purity

95

Origin of Product

United States

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